Dpdtp-octa
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Overview
Description
Preparation Methods
The synthesis of 1,4-bis(diphenylphosphanyl)tetrasulfide involves the electrochemical oxidation of diphenyl dithiophosphinic acid. This process features the cleavage of a phosphorus-sulfur single bond and a sulfur radical addition reaction. The reaction is typically carried out in an undivided cell with lithium bis(trifluoromethanesulfonyl) imide and lithium nitrate as supporting electrolytes .
Chemical Reactions Analysis
1,4-bis(diphenylphosphanyl)tetrasulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: It can be reduced under specific conditions to yield simpler phosphanyl compounds.
Scientific Research Applications
1,4-bis(diphenylphosphanyl)tetrasulfide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-bis(diphenylphosphanyl)tetrasulfide involves the cleavage of the phosphorus-sulfur single bond and the addition of sulfur radicals. Density functional theory studies have shown that an external electric field triggers the intramolecular rearrangement of diphenyl dithiophosphinic acid through dehydrogenation and sulfur migration along the phosphorus-sulfur bond axis .
Comparison with Similar Compounds
1,4-bis(diphenylphosphanyl)tetrasulfide can be compared with other similar compounds, such as:
Octabromodiphenyl ether: A brominated flame retardant belonging to the group of polybrominated diphenyl ethers.
Cyclohexanehexone: An organic electrode material with high theoretical specific capacities.
TEMPO-based catholyte: Known for its high energy density in redox flow batteries.
These compounds share some similarities in their applications in energy storage and materials science but differ in their chemical structures and specific properties.
Properties
CAS No. |
89457-20-5 |
---|---|
Molecular Formula |
C66H74N14O10 |
Molecular Weight |
1223.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C66H74N14O10/c67-57(81)27-25-50(74-60(84)49-24-13-29-70-49)61(85)75-51(26-28-58(68)82)62(86)78-55(33-41-36-72-47-22-11-8-19-44(41)47)65(89)77-53(31-39-16-5-2-6-17-39)63(87)79-56(34-42-37-73-48-23-12-9-20-45(42)48)66(90)80-54(32-40-35-71-46-21-10-7-18-43(40)46)64(88)76-52(59(69)83)30-38-14-3-1-4-15-38/h1-12,14-23,35-37,49-56,70-73H,13,24-34H2,(H2,67,81)(H2,68,82)(H2,69,83)(H,74,84)(H,75,85)(H,76,88)(H,77,89)(H,78,86)(H,79,87)(H,80,90)/t49-,50+,51+,52+,53+,54-,55-,56-/m1/s1 |
InChI Key |
PCTUFZLKLAATGW-SALSBIBBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CC=CC=C9)C(=O)N |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CC=CC=C9)C(=O)N |
Origin of Product |
United States |
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